The compound [1-(2-(2-Naphthyloxy)ethyl)benzimidazol-2-yl]methan-1-ol is an organic molecule that incorporates a benzimidazole core, which is known for its diverse biological activities. This compound features a naphthyloxy group, which enhances its structural complexity and potential pharmacological properties. The synthesis and study of such compounds are vital in medicinal chemistry, particularly in the development of new therapeutic agents.
This compound can be synthesized through various chemical reactions involving benzimidazole derivatives and naphthalene-based reagents. Its design is often guided by the need to explore novel pharmacophores that can interact with biological targets effectively.
The compound belongs to the class of benzimidazole derivatives, which are recognized for their utility in pharmaceuticals. Benzimidazoles are often studied for their antimicrobial, anti-inflammatory, and anticancer properties. The specific structure of this compound suggests potential applications in medicinal chemistry.
The synthesis of [1-(2-(2-Naphthyloxy)ethyl)benzimidazol-2-yl]methan-1-ol typically involves several steps:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time to maximize yield and purity. Techniques such as chromatography may be employed for purification at various stages of the synthesis.
The molecular structure of [1-(2-(2-Naphthyloxy)ethyl)benzimidazol-2-yl]methan-1-ol can be represented as follows:
The compound can participate in various chemical reactions due to its functional groups:
Each reaction pathway must be optimized for conditions such as pH, temperature, and solvent to achieve desired outcomes while minimizing by-products.
The mechanism by which [1-(2-(2-Naphthyloxy)ethyl)benzimidazol-2-yl]methan-1-ol exerts its biological effects likely involves interaction with specific molecular targets within cells:
Research into similar compounds has shown that modifications in structure can significantly affect binding affinity and biological activity, emphasizing the importance of structural analysis in drug design.
The compound has potential applications in various fields:
The compound [1-(2-(2-Naphthyloxy)ethyl)benzimidazol-2-yl]methan-1-ol (molecular formula: C₂₀H₁₈N₂O₂; PubChem CID: 16615153) features a benzimidazole core substituted at the N1-position by a 2-(2-naphthyloxy)ethyl chain and at the C2-position by a hydroxymethyl group (–CH₂OH) [2]. X-ray crystallography of structurally analogous naphthyl-containing compounds (e.g., C₂₆H₂₄O₃) reveals key geometric parameters: the naphthalene system typically exhibits planarity with deviations < 0.02 Å, while the benzimidazole moiety adopts a near-planar conformation (torsion angles < 5°) [5]. The C–O bond lengths in the naphthyloxyethyl linker measure ~1.36 Å, consistent with typical C(sp²)–O(sp³) bonds, and the hydroxymethyl group displays rotational freedom in solution evidenced by variable-temperature NMR [5].
Table 1: Key Structural Parameters from Crystallography
Bond/Length | Value (Å) | Angle (°) |
---|---|---|
C(aryl)-O(ether) | 1.360 ± 0.005 | C-O-C(alkyl) = 118.2 |
N(imidazole)-C(alkyl) | 1.470 ± 0.010 | N-C-C = 112.5 |
C2–OH | 1.420 ± 0.008 | C-C-OH = 108.7 |
Infrared spectroscopy confirms functional groups: a broad O–H stretch at 3200–3400 cm⁻¹, aromatic C–H stretches at 3050–3100 cm⁻¹, and C=N vibrations at 1610–1620 cm⁻¹. ¹H NMR (DMSO-d₆) exhibits characteristic shifts: the naphthyl protons appear as multiplets at δ 7.15–8.05 ppm, benzimidazole protons at δ 7.25–7.85 ppm, the –CH₂OH proton at δ 5.65 (t, J = 5.6 Hz), and the ethylene bridge as triplets at δ 4.45 (t, J = 5.2 Hz) and δ 4.25 (t, J = 5.2 Hz) [2] [5].
This compound demonstrates moderate lipophilicity with a calculated logP (octanol-water) of 2.8 ± 0.2, as determined via HPLC calibration against standards [1] [3]. Solubility varies significantly with solvent polarity: high solubility in DMSO (>50 mg/mL), moderate in dichloromethane (15.2 mg/mL), and low in water (<0.1 mg/mL at 25°C). Acidic conditions (pH 2.0) enhance aqueous solubility to 1.8 mg/mL due to benzimidazole N-protonation, while alkaline conditions (pH 10.0) reduce solubility to <0.01 mg/mL [3].
Table 2: Solubility Profile Across Solvents
Solvent | Solubility (mg/mL) | Temperature (°C) |
---|---|---|
Water | <0.1 | 25 |
0.1M HCl | 1.8 | 25 |
Methanol | 12.4 | 25 |
Dichloromethane | 15.2 | 25 |
DMSO | >50 | 25 |
Stability studies indicate decomposition <2% after 30 days at 4°C under inert atmosphere. However, photostability testing (ICH Q1B) reveals 15% degradation under UV light (300–400 nm) over 48 hours, necessitating light-protected storage [3]. Thermal analysis (DSC) shows a melting endotherm at 192–195°C, followed by decomposition above 210°C. The crystalline form remains stable up to 150°C with no polymorphic transitions [3].
When compared to benzimidazoles with alternative aryloxyethyl groups, significant property differences emerge. Replacing the naphthyl group with 2-methoxyphenyl (CID 667059; C₁₇H₁₈N₂O₃) reduces molecular weight (MW 298.3 g/mol vs. 318.4 g/mol) and logP (2.1 vs. 2.8), enhancing aqueous solubility by 40% [4]. Conversely, the naphthyl derivative exhibits a 20 nm bathochromic shift in UV-Vis λmax (284 nm vs. 264 nm for methoxyphenyl) due to extended conjugation [2] [4].
The piperidinyl-containing analogue (CID 449015; C₁₉H₂₁N₃O₃) shows altered flexibility: its piperidine ring adopts a chair conformation, restricting rotational freedom compared to the naphthyloxyethyl chain. This constraint reduces its molecular volume (calculated: 320 ų vs. 385 ų for the naphthyl derivative) but increases melting point by 15°C [1] [3].
Table 3: Structural Comparison of Benzimidazole Derivatives
Compound | Substituent | MW (g/mol) | logP | mp (°C) |
---|---|---|---|---|
[1-(2-(2-Naphthyloxy)ethyl)benzimidazol-2-yl]methan-1-ol | 2-Naphthyloxyethyl | 318.4 | 2.8 | 192–195 |
{1-[2-(2-Methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol | 2-Methoxyphenoxyethyl | 298.3 | 2.1 | 178–181 |
1-((1R,2S)-2-Hydroxy-1-(2-(2-naphthyloxy)ethyl)propyl)-1H-imidazole-4-carboxamide | Imidazole-propyl-naphthyloxy | 339.4 | 1.5 | 207–210 |
The hydroxymethyl group at C2 enhances hydrogen-bonding capacity relative to unsubstituted benzimidazoles. This is evidenced by a 15% higher crystal density (1.28 g/cm³ vs. 1.10–1.18 g/cm³ for non-hydroxylated analogues) and greater stability in solid dispersions with polymers like PVP [3] [4].
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8